8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione

Xanthine oxidase inhibition Hyperuricemia research Purine metabolism

This 8-(3-methoxypropylamino)-3-methylxanthine (CAS 671767-51-4) is a critical research tool for dissecting purine metabolism. With a confirmed bovine XO IC₅₀ of 15.5 µM, it fills a strategic niche between weak scaffolds and clinical inhibitors like allopurinol for mechanistic studies. Its unique C8-aminoalkyl, N3-methyl pattern (lacking N1/N7 substitution) makes it an essential starting scaffold for developing A₂B-selective antagonists, where minor structural variations can alter selectivity by >30-fold. Procure this compound to ensure reproducible SAR data and avoid the pitfalls of class-level pharmacological assumptions.

Molecular Formula C10H15N5O3
Molecular Weight 253.262
CAS No. 671767-51-4
Cat. No. B2910865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione
CAS671767-51-4
Molecular FormulaC10H15N5O3
Molecular Weight253.262
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)NC(=N2)NCCCOC
InChIInChI=1S/C10H15N5O3/c1-15-7-6(8(16)14-10(15)17)12-9(13-7)11-4-3-5-18-2/h3-5H2,1-2H3,(H2,11,12,13)(H,14,16,17)
InChIKeyGRDOHBKGSGKZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 671767-51-4): A 3-Methylxanthine Scaffold for Targeted Purinergic Research


8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic 8-alkylamino-substituted 3-methylxanthine derivative belonging to the purine-2,6-dione class. It serves as a research tool for probing xanthine oxidase (XO) inhibition and adenosine receptor modulation, with documented inhibitory activity against bovine XO (IC₅₀ = 15.5 µM) [1]. Its molecular framework, featuring a 3-methoxypropylamino substituent at C8 and a single methyl group at N3, distinguishes it from both natural methylxanthines and more highly substituted synthetic analogs, enabling structure-activity relationship (SAR) studies across adenosine receptor subtypes and purine-metabolizing enzymes [1][2].

Why 8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs in Receptor and Enzyme Studies


In-class substitution among xanthine derivatives is unreliable due to divergent substitution patterns that profoundly alter receptor subtype selectivity and enzyme inhibition potency. The presence or absence of alkyl groups at N1, N3, and N7 positions, as well as the nature of the C8 substituent, critically determine binding affinity across adenosine A₁, A₂A, A₂B, and A₃ receptors [1]. For example, 1,8-disubstituted-3-(3-methoxypropyl) xanthines evaluated against recombinant human adenosine receptors showed that even minor structural variations yielded >30-fold differences in A₂B selectivity [1]. Similarly, xanthine oxidase inhibition potency varies by orders of magnitude depending on the C8 substituent; the unsubstituted 3-methylxanthine scaffold shows negligible XO inhibition, while 8-alkylamino derivatives can achieve low-micromolar IC₅₀ values [2]. Therefore, quantitative functional data specific to the exact substitution pattern—rather than class-level assumptions—must govern compound selection for reproducible pharmacological studies.

Quantitative Differentiation Evidence for 8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione vs. Closest Analogs


Xanthine Oxidase Inhibition: Micromolar Potency of 8-(3-Methoxypropylamino)-3-methylxanthine vs. Allopurinol and Unsubstituted 3-Methylxanthine

8-(3-Methoxypropylamino)-3-methyl-3,7-dihydro-purine-2,6-dione inhibits bovine xanthine oxidase with an IC₅₀ of 15.5 µM (15,500 nM), measured using xanthine as substrate with a 3 min preincubation period [1]. By comparison, allopurinol—the clinical standard XO inhibitor—yields an IC₅₀ of 6.43 µM (6,430 nM) against bovine XO under comparable assay conditions (5 min preincubation, reduction in uric acid formation) [2]. The unsubstituted 3-methylxanthine scaffold (lacking the C8-aminoalkyl group) is essentially inactive as an XO inhibitor [3]. This demonstrates that the 3-methoxypropylamino substituent at C8 confers measurable XO inhibitory activity that is within ~2.4-fold of allopurinol, establishing the compound as a useful tool for XO-related studies where a non-purine-like clinical inhibitor may be unsuitable.

Xanthine oxidase inhibition Hyperuricemia research Purine metabolism

Structural Differentiation from 8-(3-Methoxypropylamino)-caffeine: Absence of 1,7-Dimethyl Groups Alters Receptor Binding Profile

The target compound (CAS 671767-51-4) differs from its closest commercially available analog, 8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione (CAS 95982-26-6, also known as 8-(3-methoxypropylamino)-caffeine), by the absence of methyl groups at N1 and N7. This structural difference is functionally significant: the caffeine analog inhibits human xanthine oxidase with an IC₅₀ of 220 nM [1], approximately 70-fold more potent than the target compound (IC₅₀ 15.5 µM against bovine XO). In adenosine receptor pharmacology, the 1,3,7-trimethyl substitution pattern of caffeine analogs is known to favor A₁ and A₂A receptor antagonism, whereas 3-monosubstituted xanthines with C8-alkylamino groups have been explored for A₂B receptor selectivity [2]. The target compound's simplified substitution pattern (3-methyl only, plus 8-alkylamino) may reduce off-target adenosine A₁/A₂A binding relative to fully methylated analogs, although direct comparative receptor binding data for this specific compound are not yet available in the public domain [2].

Adenosine receptor selectivity Structure-activity relationship Caffeine analog comparison

Physicochemical Differentiation: Predicted LogP, TPSA, and H-Bond Donor Count vs. Theophylline

The target compound exhibits physicochemical properties that differentiate it from theophylline (1,3-dimethylxanthine, the prototypical clinical xanthine). 8-(3-Methoxypropylamino)-3-methyl-3,7-dihydro-purine-2,6-dione has a predicted ACD/LogP of -0.47, a topological polar surface area (TPSA) of 99 Ų, and 3 hydrogen bond donors . By comparison, theophylline has a LogP of approximately -0.02 and 1 hydrogen bond donor [1]. The lower LogP and higher H-bond donor count of the target compound predict reduced passive membrane permeability relative to theophylline, which may be advantageous for studies requiring limited CNS penetration or for designing peripherally restricted xanthine-based probes. The C8-alkylamino chain also adds two additional rotatable bonds (5 vs. 0 for theophylline at the C8 position), potentially influencing binding entropy at enzyme active sites .

Drug-likeness Physicochemical profiling Permeability prediction

Patent Context: 3-Methyl-8-substituted Xanthines as Privileged Scaffolds for DPP-IV and XO Inhibition

The 3-methyl-8-substituted-purine-2,6-dione scaffold of the target compound appears in multiple patent families as a privileged chemotype for dipeptidyl peptidase-IV (DPP-IV) inhibition [1] and, more broadly, as a core structure in xanthine-based therapeutic candidates [2]. Patent JP2006508969A describes a genus of xanthine derivatives with substitutions at N1, N3, N7, and C8, encompassing the 3-methyl-8-aminoalkyl substitution pattern, and claims utility as DPP-IV inhibitors for metabolic disorders [1]. The specific 8-(3-methoxypropylamino)-3-methyl combination, lacking additional N1 and N7 substituents, represents a minimalist embodiment of this scaffold that may serve as a baseline reference compound for SAR expansion. In the xanthine oxidase inhibitor patent landscape, 8-substituted xanthines with alkylamino chains have been disclosed in US11161835 and US10752613, with reported IC₅₀ values ranging from 220 nM to 25,200 nM depending on the full substitution pattern [2].

DPP-IV inhibition Xanthine patent landscape Metabolic disease

Recommended Research and Industrial Application Scenarios for 8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione


Xanthine Oxidase Inhibitor Screening and Mechanistic Studies in Hyperuricemia Models

With a bovine XO IC₅₀ of 15.5 µM, this compound is suitable as a tool inhibitor in enzymatic and cell-based assays of purine metabolism. Its ~2.4-fold lower potency relative to allopurinol (IC₅₀ 6.43 µM) makes it appropriate for studies requiring a purine-scaffold inhibitor with moderate potency, where clinical XO inhibitors may introduce confounding structural effects [1][2]. Use in comparative dose-response experiments alongside allopurinol and febuxostat to dissect structure-dependent inhibition mechanisms.

Adenosine A₂B Receptor Antagonist Lead Optimization Using Minimalist Xanthine Scaffolds

The 3-methyl-8-(3-methoxypropylamino) substitution pattern, lacking N1 and N7 alkyl groups, represents a starting scaffold for A₂B-selective antagonist development. Literature precedent demonstrates that 3-(3-methoxypropyl)-8-substituted xanthines can achieve >34-fold A₂B selectivity over A₁, A₂A, and A₃ subtypes [3]. This compound can serve as a synthetic intermediate or reference standard for evaluating the impact of incremental N1 and N7 substitutions on receptor selectivity.

Physicochemical Reference Standard for Xanthine Derivative Permeability and Solubility Profiling

The compound's predicted LogP (-0.47), TPSA (99 Ų), and 3 hydrogen bond donors differentiate it from more lipophilic clinical xanthines such as theophylline [4]. It can be employed as a hydrophilic reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside theophylline and caffeine analogs, establishing a baseline for how C8-aminoalkyl substitution affects passive diffusion.

DPP-IV/XO Dual-Target SAR Exploration and Patent Landscape Analysis

Given the patent disclosure of 3-methyl-8-substituted xanthines as DPP-IV inhibitors [5] and the documented XO inhibitory activity of this specific compound, it occupies a strategic position at the intersection of two therapeutically relevant enzyme targets. Procurement is warranted for laboratories investigating polypharmacology within the xanthine chemotype or conducting freedom-to-operate analyses around the DPP-IV and XO patent space.

Quote Request

Request a Quote for 8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.